3-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
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Overview
Description
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzothiazole ring, methanesulfonyl groups, and a propanamide moiety, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole ring can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide, followed by oxidation. The methanesulfonyl groups are introduced via sulfonation reactions using methanesulfonyl chloride in the presence of a base such as pyridine. The final step involves the coupling of the benzothiazole derivative with 3-phenylpropanamide under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The methanesulfonyl groups can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the benzothiazole ring or the methanesulfonyl groups, leading to different products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfonyl groups yields sulfone derivatives, while reduction can lead to the formation of thiol or amine derivatives.
Scientific Research Applications
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methanesulfonyl groups may enhance the compound’s solubility and facilitate its transport across cell membranes. The propanamide moiety can interact with proteins and other biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2-METHYLBUTANAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-4-NITROBENZAMIDE
- N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-2,2-DIPHENYLACETAMIDE
Uniqueness
N-(6-METHANESULFONYL-1,3-BENZOTHIAZOL-2-YL)-3-PHENYLMETHANESULFONYLPROPANAMIDE is unique due to its specific combination of functional groups and structural features The presence of both methanesulfonyl and benzothiazole moieties provides a distinctive set of chemical and biological properties that are not commonly found in other compounds
Properties
Molecular Formula |
C18H18N2O5S3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-benzylsulfonyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C18H18N2O5S3/c1-27(22,23)14-7-8-15-16(11-14)26-18(19-15)20-17(21)9-10-28(24,25)12-13-5-3-2-4-6-13/h2-8,11H,9-10,12H2,1H3,(H,19,20,21) |
InChI Key |
YWQZRFWNBCZMEM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCS(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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